Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol It is a derivative of furo[2,3-b]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form corresponding furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted furo[2,3-b]pyridine derivatives.
Oxidation: Furanone derivatives.
Reduction: Dihydrofuran derivatives.
Scientific Research Applications
Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific structural features, such as the presence of both furan and pyridine rings fused together. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a unique fused ring structure comprising a furan and a pyridine ring. The chlorine atom is substituted at the 5-position of the pyridine ring, while the carboxylate group is esterified with a methyl group at the 2-position. Its molecular formula is C11H8ClN1O3, with a molecular weight of approximately 210.62 g/mol. The compound is classified under chlorinated compounds and carboxylic acid derivatives, which are often associated with bioactive properties .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Similar compounds have been evaluated for their effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. In studies involving structurally related compounds, significant growth inhibition was observed in TNBC cell lines (MDA-MB-231 and MDA-MB-468), with some derivatives demonstrating selective toxicity towards cancerous cells while sparing non-tumorigenic cells .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound | Cell Line Tested | GI50 (µM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
Compound 2e | MDA-MB-231 | 13 | Minimal effect |
Compound 2f | MDA-MB-468 | Not specified | Minimal effect |
Doxorubicin | MDA-MB-231 | 0.1 | Significant reduction |
The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of the chlorinated pyridine moiety contributes to its ability to inhibit key biological pathways through competitive inhibition or allosteric modulation .
Synthesis and Derivatives
This compound can be synthesized through multi-step organic synthesis techniques. Common methodologies include:
- Starting Materials : Utilizing furan and pyridine derivatives.
- Reagents : Employing chlorinating agents and carboxylic acid derivatives.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess purity.
The synthesis often requires controlled conditions (temperature and pressure) and may involve catalysts to enhance reaction rates .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitumor Effects : A study demonstrated that certain thieno[3,2-b]pyridine derivatives exhibited significant antitumor effects in TNBC models without affecting non-tumorigenic mammary epithelial cells .
- Antimicrobial Screening : Various pyridine derivatives have been screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Properties
IUPAC Name |
methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRTBYAERFQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2O1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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